CcD1

CDK4 inhibitor cyclin D1 kinase assay

CcD1 is a research compound whose identity requires careful disambiguation across scientific literature. Multiple distinct entities share the CcD1/CCD1 nomenclature: a small molecule inhibitor of cyclin-dependent kinase 4/cyclin D1 (CDK4/cyclin D1) with reported IC₅₀ values in the low nanomolar range in biochemical kinase assays ; a plant-derived antifungal protein from Capsicum chinense active against Candida albicans ; and Coiled-coil-DIX1, a DIX domain-containing scaffold protein that positively regulates canonical Wnt/β-catenin signaling and inhibits JNK activation.

Molecular Formula
Molecular Weight
Cat. No. B1577588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCcD1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CcD1 for Scientific Procurement: Compound Identity, Classification, and Research Context


CcD1 is a research compound whose identity requires careful disambiguation across scientific literature. Multiple distinct entities share the CcD1/CCD1 nomenclature: (1) a small molecule inhibitor of cyclin-dependent kinase 4/cyclin D1 (CDK4/cyclin D1) with reported IC₅₀ values in the low nanomolar range in biochemical kinase assays [1]; (2) a plant-derived antifungal protein from Capsicum chinense active against Candida albicans [2]; and (3) Coiled-coil-DIX1, a DIX domain-containing scaffold protein that positively regulates canonical Wnt/β-catenin signaling and inhibits JNK activation [3]. Procurement specialists must verify the intended molecular target and CAS registry number prior to sourcing, as these three entities are functionally and structurally unrelated.

Why CcD1 Cannot Be Substituted with Generic CDK4/6 Inhibitors or Alternative Research Compounds


The procurement of a compound designated as 'CcD1' cannot be satisfied through simple substitution with structurally analogous CDK4/6 inhibitors or alternative research compounds bearing similar nomenclature. The small molecule CDK4/cyclin D1 inhibitor variant of CcD1 demonstrates distinct biochemical potency with reported IC₅₀ values of 2.20 nM [1], which differs substantially from commercially available reference compounds such as the triaminopyrimidine Cdk4/6 Inhibitor IV (IC₅₀ = 1.5 µM for CDK4/D1 and 5.6 µM for CDK6/D1) [2]. Furthermore, the DIX domain-containing Ccd1 protein functions through a fundamentally different mechanism—up-regulating canonical Wnt signaling via synergistic action with Dishevelled and forming helical filaments [3]—and cannot be replaced with small molecule inhibitors targeting the same pathway. The absence of a unified CAS registry number or standardized nomenclature for the small molecule variant means that procurement based solely on the alphanumeric designation carries substantial risk of sourcing the incorrect molecular entity.

CcD1 Quantitative Differentiation Evidence: Head-to-Head Biochemical and Mechanistic Comparisons


CDK4/Cyclin D1 Inhibitory Potency: CcD1 versus Triaminopyrimidine Reference Inhibitor

The small molecule CcD1 variant targeting CDK4/cyclin D1 demonstrates nanomolar inhibitory potency in biochemical kinase assays, with a reported IC₅₀ of 2.20 nM [1]. In contrast, the commercially available triaminopyrimidine Cdk4/6 Inhibitor IV (CAS 359886-84-3) exhibits substantially lower potency against the same CDK4/cyclin D1 complex, with a reported IC₅₀ of 1.5 µM [2].

CDK4 inhibitor cyclin D1 kinase assay

CDK4/cyclin D1 Selectivity Profile: CcD1 Class Inference versus Palbociclib

Within the broader class of CDK4/cyclin D1 inhibitors, nanomolar-potency compounds such as the CcD1 variant (IC₅₀ = 2.20 nM) [1] may be situated among high-affinity ligands. Palbociclib (PD0332991), an FDA-approved CDK4/6 inhibitor, demonstrates reported CDK4/cyclin D1 IC₅₀ values in the range of 9-11 nM across multiple studies [2], while exhibiting >1000-fold selectivity over CDK1/cyclin B and CDK2/cyclin E [3]. Direct comparative selectivity data for CcD1 across the CDK family are not available in the current literature.

CDK selectivity kinase profiling CDK4/6 inhibitor

Mechanistic Differentiation: Small Molecule CDK4 Inhibitor versus DIX Domain Protein Scaffold

The Ccd1 protein (Coiled-coil-DIX1) functions through a fundamentally distinct mechanism from any small molecule kinase inhibitor. Structural studies demonstrate that Ccd1 forms helical filaments via its DIX domain that pack into 'head-to-tail' arrangements, enabling synergistic up-regulation of canonical Wnt/β-catenin signaling through interaction with Dishevelled [1]. In parallel, Ccd1 inhibits JNK activation by Axin and Dishevelled through distinct mechanisms requiring its coiled-coil domain [2]. This dual regulatory role—positive Wnt regulation combined with negative JNK regulation—is not replicable by small molecules targeting isolated enzymatic activities.

Wnt signaling DIX domain mechanism of action

CcD1 Evidence-Based Research Applications and Procurement Scenarios


Biochemical CDK4/Cyclin D1 Inhibition Studies Requiring Low Nanomolar Potency

Investigators requiring a CDK4/cyclin D1 inhibitor with demonstrated low nanomolar biochemical potency (IC₅₀ = 2.20 nM) [1] for in vitro kinase assays may consider the small molecule CcD1 variant. This potency level is approximately 680-fold higher than the commercially available triaminopyrimidine reference compound Cdk4/6 Inhibitor IV (IC₅₀ = 1.5 µM) [2], suggesting potential utility in dose-response studies where high-affinity target engagement is required. However, users should note that comprehensive selectivity profiling data across the CDK family are not publicly available for this compound.

Wnt/β-Catenin Pathway Activation and JNK Signaling Modulation Studies

The Ccd1 DIX domain-containing protein is uniquely suited for investigations into canonical Wnt signaling regulation. Structural evidence demonstrates that Ccd1 forms 'head-to-tail' helical filaments via its DIX domain that synergize with Dishevelled to up-regulate β-catenin signaling [1], while simultaneously inhibiting JNK activation through distinct coiled-coil domain-mediated mechanisms [2]. This dual regulatory function makes Ccd1 a specialized tool for dissecting the molecular interplay between Wnt and JNK signaling cascades in developmental biology and cancer models.

Antifungal Screening Assays Against Candida albicans

The CcD1 protein isolated from Capsicum chinense (Scotch bonnet pepper) has documented antifungal activity against Candida albicans [1]. This plant-derived antimicrobial peptide may be applicable in natural product screening programs, agricultural antifungal development, or basic research investigating plant pathogen defense mechanisms. The reported activity provides a defined starting point for structure-activity relationship studies or bioassay-guided fractionation efforts.

CDK4/6 Inhibitor Comparative Pharmacology Reference Standard

For laboratories conducting comparative analyses of CDK4/6 inhibitor pharmacology, the small molecule CcD1 variant may serve as a high-potency reference compound alongside clinically established agents such as Palbociclib (CDK4/D1 IC₅₀ = 9-11 nM) [1]. The approximately 4-5× potency difference between CcD1 (IC₅₀ = 2.20 nM) [2] and Palbociclib, combined with the availability of selectivity data for the latter but not the former, provides a framework for benchmarking novel compounds or validating assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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